molecular formula C17H22N2O2S B11311321 N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]thiophene-2-carboxamide

N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]thiophene-2-carboxamide

Cat. No.: B11311321
M. Wt: 318.4 g/mol
InChI Key: POFNJUGHZMPJOP-UHFFFAOYSA-N
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Description

N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a furan ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the thiophene-2-carboxylic acid, which is then converted into its corresponding acid chloride using reagents like thionyl chloride. This intermediate is then reacted with 2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethylamine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]thiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups attached to the rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]thiophene-2-carboxamide is unique due to its combination of a thiophene ring, a furan ring, and a piperidine ring. This structural arrangement provides distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C17H22N2O2S

Molecular Weight

318.4 g/mol

IUPAC Name

N-[2-(5-methylfuran-2-yl)-2-piperidin-1-ylethyl]thiophene-2-carboxamide

InChI

InChI=1S/C17H22N2O2S/c1-13-7-8-15(21-13)14(19-9-3-2-4-10-19)12-18-17(20)16-6-5-11-22-16/h5-8,11,14H,2-4,9-10,12H2,1H3,(H,18,20)

InChI Key

POFNJUGHZMPJOP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(CNC(=O)C2=CC=CS2)N3CCCCC3

Origin of Product

United States

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